
バレニクリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . Methyl Varenicline retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.
科学的研究の応用
Smoking Cessation
Methyl Varenicline has been extensively studied for its efficacy in aiding smoking cessation. Clinical trials demonstrate that it significantly increases continuous abstinence rates compared to placebo and other pharmacotherapies such as bupropion and nicotine replacement therapy.
Table 1: Continuous Abstinence Rates from Clinical Trials
Study | Sample Size | Treatment Duration | Methyl Varenicline Dosage | Abstinence Rate (Weeks 9-12) | Abstinence Rate (Weeks 24+) |
---|---|---|---|---|---|
Nides et al. (2006) | 638 | 6-7 weeks | 1 mg BID | 48% | Not available |
Gonzales et al. (2006) | 1022 | 12 weeks | 0.5 mg QD to 1 mg BID | 44% | 21.9% |
Aubin et al. (2016) | 376 | 12 weeks | 1 mg BID | 55.9% | 26.1% |
These results indicate that Methyl Varenicline not only promotes higher quit rates but also demonstrates a favorable safety profile with fewer side effects compared to alternatives .
Neuropharmacological Effects
Research indicates that Methyl Varenicline may exert neuroprotective effects beyond smoking cessation. Studies have shown alterations in brain connectivity and neurotransmitter levels following treatment, suggesting potential applications in managing neurological conditions.
Table 2: Neuropharmacological Findings
These findings point towards Methyl Varenicline's potential role in modulating brain networks involved in addiction and craving responses.
Potential Applications Beyond Smoking Cessation
Recent investigations have explored the use of Methyl Varenicline for conditions such as anxiety disorders and depression due to its effects on neurotransmitter systems.
Case Study: Anxiety Management
作用機序
Target of Action
Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Mode of Action
Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .
Biochemical Pathways
Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .
Pharmacokinetics
Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .
Result of Action
Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .
Action Environment
The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .
生化学分析
Biochemical Properties
Methyl Varenicline is known to interact with nicotinic acetylcholine receptors, specifically as a partial agonist of the alpha4/beta2 subtype . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
In the context of cellular effects, Methyl Varenicline has been shown to have an impact on various types of cells and cellular processes. It influences cell function by modulating the activity of nicotinic acetylcholine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl Varenicline involves its action as a partial agonist at certain nicotinic acetylcholine receptors . It competes with nicotine for binding sites, exerting mild agonistic activity that is much lower than nicotine . This action is thought to ease withdrawal symptoms in the context of smoking cessation .
Temporal Effects in Laboratory Settings
Studies have shown that treatment guess during a placebo-controlled laboratory study of varenicline can impact measures of craving, smoking reward, and smoking reinforcement .
Dosage Effects in Animal Models
In animal models, the effects of Methyl Varenicline can vary with different dosages
Metabolic Pathways
Methyl Varenicline undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged . The metabolite profiles for circulation and urine were found to be similar for smokers and nonsmokers .
Transport and Distribution
It is known that most of the active compound is excreted by the kidneys .
準備方法
The synthesis of Methyl Varenicline involves several steps, starting from the nitration of a precursor compound to form an intermediate, followed by reduction and cyclization reactions . The process can be summarized as follows:
Nitration: The precursor compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the core structure of Methyl Varenicline.
Industrial production methods aim to optimize these steps to ensure high yield and purity while minimizing safety risks and costs . For instance, the use of safer reagents and conditions, as well as the avoidance of column chromatography, are some of the improvements made in industrial processes .
化学反応の分析
Methyl Varenicline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:
Cytisine: Another partial agonist used for smoking cessation, but with a different receptor binding profile.
Bupropion: An antidepressant that also aids in smoking cessation but works through different mechanisms involving dopamine and norepinephrine reuptake inhibition.
Nicotine Replacement Therapies (NRTs): These provide nicotine directly to the body, unlike Methyl Varenicline, which modulates receptor activity without delivering nicotine
Methyl Varenicline’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .
生物活性
Methyl Varenicline, a derivative of Varenicline, is primarily recognized for its role as a smoking cessation aid. This article explores its biological activity, focusing on its mechanisms, efficacy, safety, and potential neuroprotective effects, supported by various studies and data.
Methyl Varenicline acts as a partial agonist at the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is crucial as it allows the compound to mimic nicotine's effects while simultaneously blocking nicotine's binding to these receptors. The pharmacological profile is characterized by:
- High Selectivity : Methyl Varenicline exhibits over 500-fold selectivity for α4β2 compared to α3β4, over 3500-fold compared to α7, and over 20,000-fold compared to α1βγδ receptors .
- Dose-Dependent Effects : Studies indicate that Methyl Varenicline can dose-dependently reverse nicotine withdrawal symptoms and block the rewarding effects of nicotine, suggesting its utility in managing addiction .
Efficacy in Smoking Cessation
Methyl Varenicline has been shown to significantly enhance smoking cessation rates compared to placebo and nicotine replacement therapies (NRT). A systematic review of randomized controlled trials (RCTs) revealed:
- Higher Cessation Rates : The pooled risk ratio for smoking cessation was 2.09 (95% CI: 1.52, 2.67), indicating that patients using Methyl Varenicline were more than twice as likely to quit compared to those using NRT alone .
- Long-Term Abstinence : Continuous abstinence rates were notably higher at various intervals (e.g., 40.1% vs. 11.6% at Weeks 9-12) when comparing Methyl Varenicline with placebo .
Safety Profile
While Methyl Varenicline is generally well-tolerated, it is associated with certain adverse effects:
- Common Side Effects : These include nausea, insomnia, and abnormal dreams. Serious side effects may include neuropsychiatric events such as mood changes and aggressive behavior, particularly in individuals consuming alcohol concurrently .
- FDA Warnings : The FDA has issued warnings regarding potential risks associated with Methyl Varenicline, including seizures and altered alcohol tolerance .
Neuroprotective Effects
Recent studies have explored the potential neuroprotective properties of Methyl Varenicline:
- Animal Studies : Research involving animal models suggests that Methyl Varenicline may protect against dopaminergic damage in conditions such as Parkinson's disease. It was observed to reduce hyperactivity induced by neurotoxic agents without affecting overall dopamine levels .
- Mechanistic Insights : The compound's action on nAChRs may contribute to its neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions .
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness of Methyl Varenicline:
- Directly Observed Therapy (DOT) :
- Flexible Dosing Regimen :
Summary Table of Key Findings
Parameter | Methyl Varenicline | Placebo/NRT |
---|---|---|
Selectivity for α4β2 nAChR | >500-fold | N/A |
Cessation Rate (Weeks 9-12) | 40.1% | 11.6% |
Neuroprotective Effects | Reduces dopaminergic damage | Not applicable |
Common Side Effects | Nausea, insomnia | Variable |
Serious Adverse Events | Neuropsychiatric risks | Variable |
特性
CAS番号 |
1333145-89-3 |
---|---|
分子式 |
C₁₄H₁₅N₃ |
分子量 |
225.29 |
同義語 |
2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。